
1,4-Bis(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a cyclic molecule containing two nitrogen atoms at positions 1 and 4, and it is widely used in the pharmaceutical industry due to its diverse biological activities. The incorporation of fluorine atoms into the phenyl rings enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(2-fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of an organic solvent such as isopropanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms on the phenyl rings.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The piperazine ring can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents such as isopropanol, and other nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes, including neurotransmission and muscle contraction . Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a single fluorophenyl group and is used in similar applications but may exhibit different pharmacokinetic properties.
1-Bis(4-fluorophenyl)methyl piperazine: This derivative has a different substitution pattern and is used in the synthesis of drugs like flunarizine and lomerizine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63523-84-2 |
|---|---|
Molekularformel |
C16H16F2N2 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1,4-bis(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C16H16F2N2/c17-13-5-1-3-7-15(13)19-9-11-20(12-10-19)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |
InChI-Schlüssel |
WOXUSMOAUXCMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


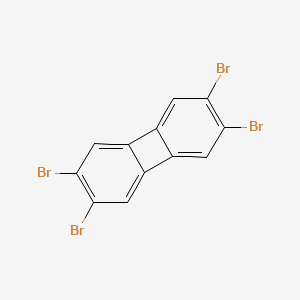

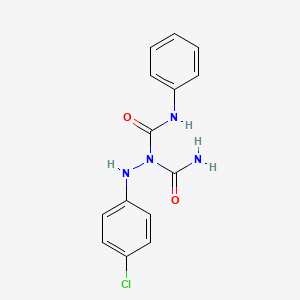


![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
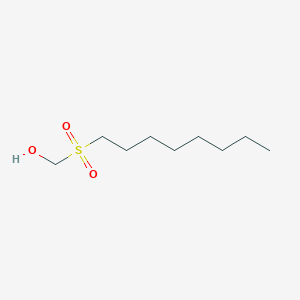


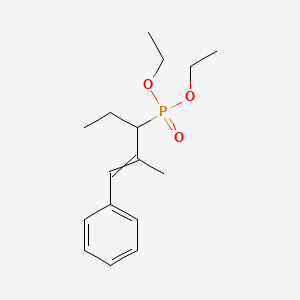
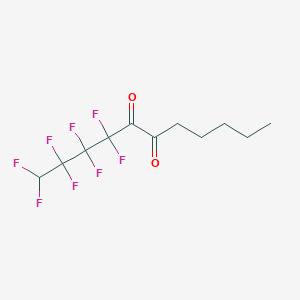

![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
